molecular formula C8H3F5O B13586290 (R)-(+)-2,3,4,5,6-pentafluorostyrene oxide

(R)-(+)-2,3,4,5,6-pentafluorostyrene oxide

Cat. No.: B13586290
M. Wt: 210.10 g/mol
InChI Key: ZUZPTXICNGFRDG-UWTATZPHSA-N
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Description

®-(+)-2,3,4,5,6-pentafluorostyrene oxide is a chiral epoxide compound characterized by the presence of five fluorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-2,3,4,5,6-pentafluorostyrene oxide typically involves the epoxidation of 2,3,4,5,6-pentafluorostyrene. One common method employs chiral iron “twin coronet” porphyrin as a catalyst in the presence of iodosylbenzene in dichloromethane at 0°C. This reaction yields the desired epoxide with high enantioselectivity and moderate isolated yields .

Industrial Production Methods

While specific industrial production methods for ®-(+)-2,3,4,5,6-pentafluorostyrene oxide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and ensuring the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

®-(+)-2,3,4,5,6-pentafluorostyrene oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the epoxide group to other functional groups.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diols, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

®-(+)-2,3,4,5,6-pentafluorostyrene oxide has several scientific research applications:

Mechanism of Action

The mechanism by which ®-(+)-2,3,4,5,6-pentafluorostyrene oxide exerts its effects involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophiles, such as amino acids in proteins. This reactivity allows the compound to modify enzyme activity and protein function, making it useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    Styrene Oxide: A simpler analog without the fluorine atoms.

    2,3,4,5,6-Pentafluorostyrene: The precursor to the epoxide, lacking the epoxide group.

    Fluorinated Epoxides: Other epoxides with varying degrees of fluorination.

Uniqueness

®-(+)-2,3,4,5,6-pentafluorostyrene oxide is unique due to the combination of its chiral epoxide group and the presence of five fluorine atoms. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H3F5O

Molecular Weight

210.10 g/mol

IUPAC Name

(2S)-2-(2,3,4,5,6-pentafluorophenyl)oxirane

InChI

InChI=1S/C8H3F5O/c9-4-3(2-1-14-2)5(10)7(12)8(13)6(4)11/h2H,1H2/t2-/m1/s1

InChI Key

ZUZPTXICNGFRDG-UWTATZPHSA-N

Isomeric SMILES

C1[C@@H](O1)C2=C(C(=C(C(=C2F)F)F)F)F

Canonical SMILES

C1C(O1)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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